molecular formula C16H26O3 B1264103 Subamolide D

Subamolide D

Cat. No. B1264103
M. Wt: 266.38 g/mol
InChI Key: YGFBEYXVYDNDKK-ZSMUJPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Subamolide D is a natural product found in Cinnamomum subavenium with data available.

Scientific Research Applications

Anticancer Potential Subamolide D and its variants, isolated from Cinnamomum subavenium, have shown promising results in cancer research. Studies demonstrate their cytotoxic effects on various cancer cell lines, such as urothelial carcinoma, melanoma, and lung cancer. For instance, Subamolide A induced apoptosis in human urothelial carcinoma cell lines through mitochondria-dependent pathways and activation of p53 and ERK1/2 pathways (Liu, Chen, Huang, & Li, 2011). Similarly, Subamolide E showed potent anti-cancer effects against human skin cancer melanoma cells, inducing apoptosis and reducing cell migration abilities (Wang, Chiu, Wu, & Chen, 2011).

Mechanisms of Action The anti-cancer properties of this compound and its derivatives are attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. For example, Subamolide B induces cytotoxicity in human cutaneous squamous cell carcinoma cells through mitochondrial and CHOP-dependent cell death pathways (Yang et al., 2013). Moreover, these compounds have been observed to cause DNA damage in a dose- and time-dependent manner, as demonstrated in studies involving SW480 cells (Chen et al., 2007).

Potential for Cancer Therapy The effectiveness of this compound in targeting cancer cells while sparing nonmalignant cells suggests its potential as a therapeutic agent for cancer treatment. For example, Subamolide A induced mitotic catastrophe and apoptosis in human lung cancer cells, offering a novel approach for non-small cell lung cancer treatment (Hung et al., 2013).

Antioxidant Properties Besides their anti-cancer activities, compounds like Subamolide C and E also exhibit significant antioxidant properties, which could play a role in cancer prevention and the development of therapeutic agents (Cheng et al., 2012).

Potential in Cosmetology There is also evidence that certain derivatives might be effective in cosmetology, particularly in skin pigmentation management. This aspect highlights the versatility of this compound and its variants in various scientific applications (Wang, Chen, & Wen, 2011).

properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(3Z,4R)-4-hydroxy-5-methylidene-3-undecylideneoxolan-2-one

InChI

InChI=1S/C16H26O3/c1-3-4-5-6-7-8-9-10-11-12-14-15(17)13(2)19-16(14)18/h12,15,17H,2-11H2,1H3/b14-12-/t15-/m0/s1

InChI Key

YGFBEYXVYDNDKK-ZSMUJPCHSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O

Canonical SMILES

CCCCCCCCCCC=C1C(C(=C)OC1=O)O

synonyms

subamolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Subamolide D
Reactant of Route 2
Subamolide D
Reactant of Route 3
Subamolide D
Reactant of Route 4
Subamolide D
Reactant of Route 5
Reactant of Route 5
Subamolide D
Reactant of Route 6
Reactant of Route 6
Subamolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.